

5-Bromobenzo[d]thiazol-2(3H)-one molecular structure

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Compound of Interest

Compound Name: 5-Bromobenzo[d]thiazol-2(3H)-one

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An In-depth Technical Guide to the Molecular Structure of **5-Bromobenzo[d]thiazol-2(3H)-one**

Abstract

5-Bromobenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound belonging to the benzothiazolone family. This class of molecules is of significant interest to researchers and drug development professionals due to the wide range of biological activities exhibited by its derivatives, including potential applications in oncology and antimicrobial therapies.^{[1][2][3]} This technical guide provides a comprehensive overview of the molecular structure of **5-Bromobenzo[d]thiazol-2(3H)-one**, including its chemical properties, spectroscopic data, a proposed synthesis protocol, and its potential role in relevant biological pathways. The information is structured to serve as a foundational resource for scientific investigation and drug discovery efforts.

Chemical Identity and Properties

5-Bromobenzo[d]thiazol-2(3H)-one is characterized by a bicyclic structure composed of a brominated benzene ring fused to a thiazolone ring. The presence of the bromine atom, the amide-like lactam group, and the thioether linkage within the heterocyclic system are key features that define its chemical reactivity and potential for biological interactions.

Table 1.1: Chemical Identifiers and Properties of **5-Bromobenzo[d]thiazol-2(3H)-one**

Property	Value	Reference
Chemical Name	5-Bromobenzo[d]thiazol-2(3H)-one	[4]
CAS Number	199475-45-1	[4][5]
Molecular Formula	C ₇ H ₄ BrNOS	[4][5]
Molecular Weight	230.08 g/mol	[4][5]
SMILES	<chem>BrC1=CC2=C(SC(=O)N2)C=C1</chem>	[5]
Synonyms	5-Bromo-2(3H)-benzothiazolone, 5-bromo-3H-1,3-benzothiazol-2-one	[4]

Spectroscopic and Physicochemical Data

The structural elucidation of **5-Bromobenzo[d]thiazol-2(3H)-one** relies on standard analytical techniques. While specific experimental spectra for this exact compound are not detailed in the provided search results, the following tables summarize expected physicochemical properties and spectroscopic characteristics based on its known structure and data from analogous compounds.

Table 2.1: Predicted Physicochemical Properties

Property	Predicted Value	Note
Topological Polar Surface Area (TPSA)	41.1 Å ²	Based on computational models for similar structures. [6]
logP	2.7	A calculated value indicating moderate lipophilicity. [6]
Hydrogen Bond Donors	1	The N-H group in the thiazolone ring. [7]
Hydrogen Bond Acceptors	2	The carbonyl oxygen and the sulfur atom. [7]

Table 2.2: Predicted Spectroscopic Characteristics

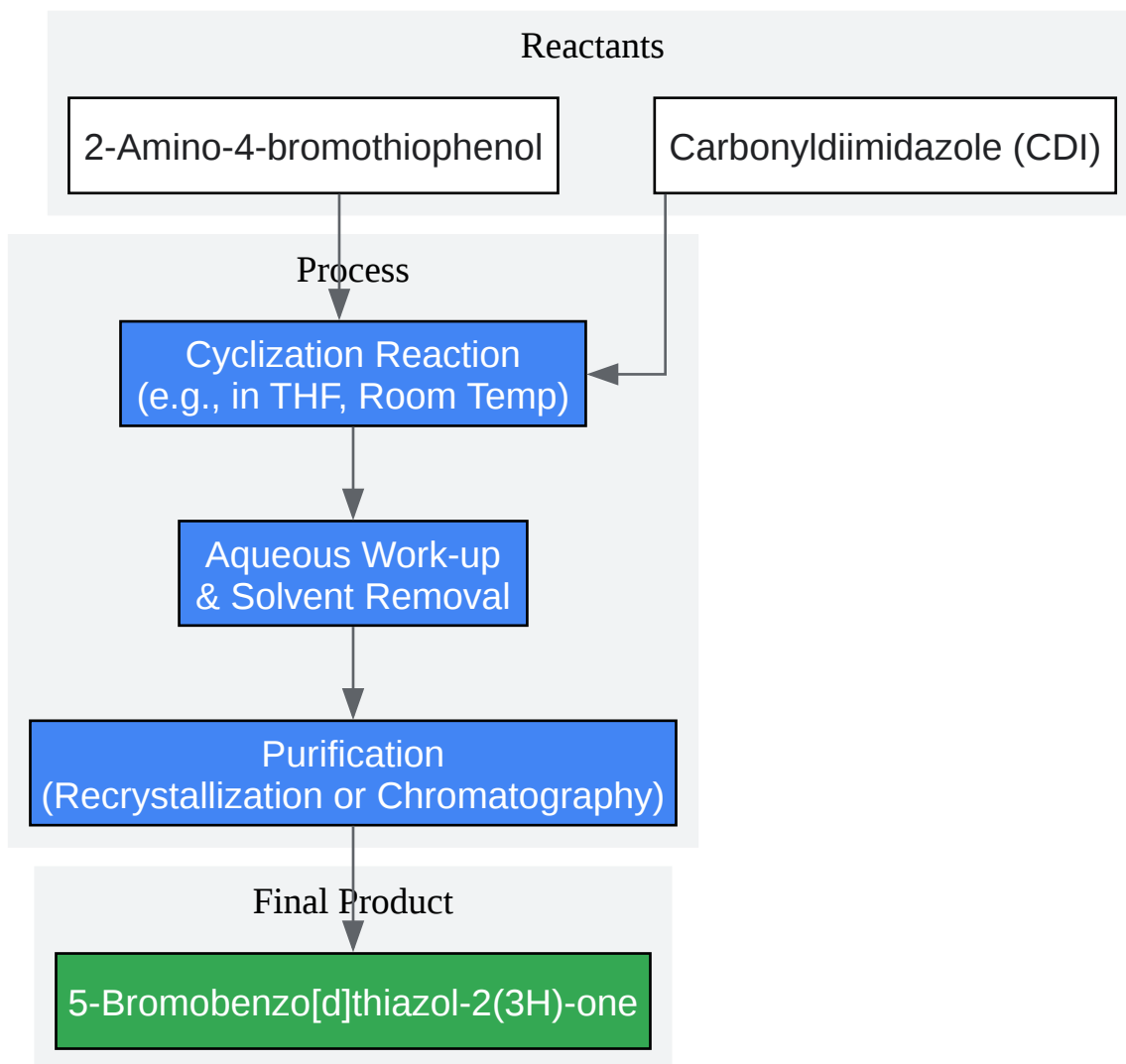
Technique	Predicted Wavenumber/Shift	Assignment and Notes
FT-IR (cm ⁻¹)	~3200-3050	N-H stretching vibration of the secondary amide (lactam).
~3100-3000	Aromatic C-H stretching.[8]	
~1710-1680	C=O (carbonyl) stretching of the lactam ring.[9]	
~1600, ~1475	C=C stretching vibrations within the aromatic ring.[8]	
¹ H-NMR (ppm)	~11.0-12.0	Broad singlet corresponding to the N-H proton.
~7.0-7.8	Multiplet signals corresponding to the three protons on the aromatic ring.	
¹³ C-NMR (ppm)	~170	Carbonyl carbon (C=O) of the lactam.
~110-140	Signals for the six carbons of the benzene ring.	
Mass Spec. (m/z)	~230, ~232	Molecular ion peaks [M] ⁺ and [M+2] ⁺ in an approximate 1:1 ratio, characteristic of a single bromine atom.

Synthesis and Characterization Protocols

A detailed experimental protocol for the synthesis of **5-Bromobenzo[d]thiazol-2(3H)-one** is not available in the search results. However, a logical and common synthetic pathway can be proposed based on established heterocyclic chemistry principles.

Proposed Synthesis Workflow

The most direct route involves the cyclization of 2-amino-4-bromothiophenol with a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), to form the thiazolone ring.



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Figure 1: Proposed workflow for the synthesis of **5-Bromobenzo[d]thiazol-2(3H)-one**.

Representative Experimental Protocol

Objective: To synthesize **5-Bromobenzo[d]thiazol-2(3H)-one**.

Materials:

- 2-Amino-4-bromothiophenol
- 1,1'-Carbonyldiimidazole (CDI)
- Tetrahydrofuran (THF), anhydrous
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexanes

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-bromothiophenol (1.0 eq) in anhydrous THF.
- Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature.
- Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of 1M HCl.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.

- Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford pure **5-Bromobenzo[d]thiazol-2(3H)-one**.

Characterization

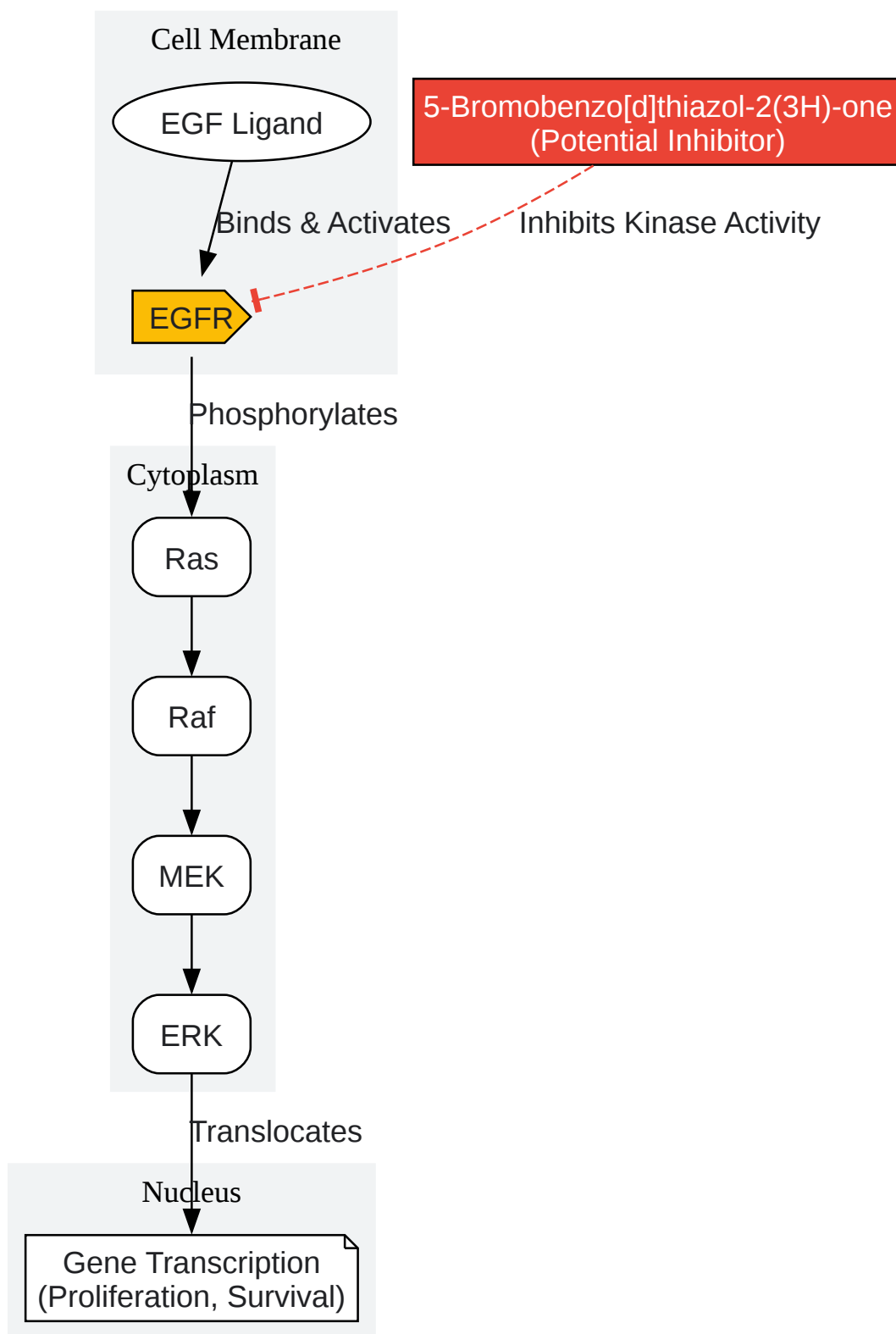
The identity and purity of the synthesized compound should be confirmed using the following methods:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.
- FT-IR Spectroscopy: To verify the presence of key functional groups (N-H, C=O).[\[10\]](#)
- High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.
- Melting Point Analysis: To assess the purity of the final product.

Potential Biological Activity and Signaling Pathways

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component in numerous compounds with a wide array of biological activities.[\[1\]](#)[\[2\]](#) Derivatives have been investigated for anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[\[11\]](#)[\[12\]](#)

One significant area of research for related heterocyclic systems is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[\[13\]](#) Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Small molecule inhibitors that block the ATP-binding site of the EGFR kinase domain are a proven strategy in cancer therapy. Given its structure, **5-Bromobenzo[d]thiazol-2(3H)-one** could serve as a scaffold for developing such inhibitors.



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Figure 2: Simplified EGFR signaling pathway and the potential inhibitory role of the title compound.

Conclusion

5-Bromobenzo[d]thiazol-2(3H)-one is a well-defined chemical entity with a molecular structure that makes it a valuable scaffold for medicinal chemistry. This guide has outlined its core chemical properties, predicted spectroscopic data, and a plausible synthetic route. The established biological relevance of the benzothiazole core, particularly in the context of kinase inhibition, highlights the potential of this molecule as a starting point for the design of novel therapeutic agents. Further experimental work is necessary to validate the proposed synthesis, fully characterize the compound, and explore its biological activity in relevant assays.

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